molecular formula C18H18N2O B1681326 2-(4-Tert-Butylphenyl)-1,4-Dihydroquinazolin-4-One CAS No. 59455-93-5

2-(4-Tert-Butylphenyl)-1,4-Dihydroquinazolin-4-One

Cat. No. B1681326
CAS RN: 59455-93-5
M. Wt: 278.3 g/mol
InChI Key: QTABKBZRAZXDQK-UHFFFAOYSA-N
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Description

The compound “2-(4-Tert-Butylphenyl)-1,4-Dihydroquinazolin-4-One” is an organic compound. It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also used as an intermediate in organic synthesis .


Synthesis Analysis

The compound is potentially formed as a degradant from the antioxidant 2-(tert-butyl)-6-methyl-4-(3-((2,4,8,10-tetrakis(tert-butyl)dibenzo[d,f] [1,3,2]dioxaphosphepin-6-yl)oxy)propyl)phenol .


Molecular Structure Analysis

The molecular formula of the compound is C12H18O . The average mass is 178.271 Da and the monoisotopic mass is 178.135757 Da .


Chemical Reactions Analysis

The compound has been used in the analysis of polymers. In a study, trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene] malononitrile (DCTB) was found to be the only matrix suitable for the analysis of all the four polymers .

Safety And Hazards

The compound is considered hazardous. It causes serious eye damage, is suspected of damaging fertility, and may cause damage to organs through prolonged or repeated exposure . It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-(4-tert-butylphenyl)-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-18(2,3)13-10-8-12(9-11-13)16-19-15-7-5-4-6-14(15)17(21)20-16/h4-11H,1-3H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTABKBZRAZXDQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351303
Record name ST50050588
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Tert-Butylphenyl)-1,4-Dihydroquinazolin-4-One

CAS RN

59455-93-5
Record name ST50050588
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Tert-Butylphenyl)-1,4-Dihydroquinazolin-4-One
Reactant of Route 2
2-(4-Tert-Butylphenyl)-1,4-Dihydroquinazolin-4-One
Reactant of Route 3
2-(4-Tert-Butylphenyl)-1,4-Dihydroquinazolin-4-One
Reactant of Route 4
2-(4-Tert-Butylphenyl)-1,4-Dihydroquinazolin-4-One
Reactant of Route 5
2-(4-Tert-Butylphenyl)-1,4-Dihydroquinazolin-4-One
Reactant of Route 6
2-(4-Tert-Butylphenyl)-1,4-Dihydroquinazolin-4-One

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